2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide
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Overview
Description
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide is an organic compound that features a bromine, an ethyl group, a fluorine, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of N-ethyl-6-fluorobenzene-1-sulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine would yield an N-ethyl-6-fluorobenzene-1-sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide exerts its effects depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the sulfonamide and ethyl groups.
N-Ethyl-6-fluorobenzene-1-sulfonamide: Similar but without the bromine atom.
Properties
Molecular Formula |
C8H9BrFNO2S |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-bromo-N-ethyl-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
DPLZGGDYKOHTTL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
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